molecular formula C22H18ClN3O2S2 B2904795 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1252919-97-3

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2904795
CAS No.: 1252919-97-3
M. Wt: 455.98
InChI Key: SFVFTSKJPQWWIN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes . The molecule features:

  • A sulfanyl (-S-) linker at position 2, connecting to an acetamide group.
  • An N-(3-chloro-2-methylphenyl)acetamide moiety, where the chloro and methyl groups likely influence steric and electronic properties, impacting bioavailability and target affinity.

While direct biological data for this compound is absent in the provided evidence, analogous thienopyrimidinone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-16(23)8-5-9-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVFTSKJPQWWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and acetamide groups. Key steps may include:

    Cyclization: Formation of the thieno[3,2-d]pyrimidine ring through cyclization reactions.

    Substitution: Introduction of the benzyl group via nucleophilic substitution.

    Acylation: Attachment of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The pyrido-thieno[3,2-d]pyrimidine core in introduces an additional nitrogen, altering electronic properties compared to the simpler thienopyrimidinone.

Substituent Effects :

  • R1 (Position 3) : Benzyl (target) vs. alkyl (e.g., butyl in ) groups modulate steric bulk and lipophilicity. The 2-methylpropyl group in may enhance metabolic stability compared to benzyl.
  • R2 (Acetamide) : The 3-chloro-2-methylphenyl group (target) combines steric hindrance (methyl) and electron-withdrawing effects (Cl), whereas 3-chloro-4-methoxyphenyl () adds a polar methoxy group, improving solubility.

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide belongs to the thieno[3,2-d]pyrimidine class, characterized by a unique structure that includes a thieno ring fused with a pyrimidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN3O3SC_{23}H_{21}ClN_{3}O_{3}S, with a molecular weight of approximately 451.56 g/mol. The structural features include:

  • Thieno[3,2-d]pyrimidine core : A fused heterocyclic structure containing sulfur and nitrogen.
  • Sulfanyl group : Enhances the reactivity and potential interactions with biological targets.
  • Chloro-substituted phenyl acetamide : Contributes to the compound's lipophilicity and solubility.

Biological Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit diverse biological activities, including:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidines. For instance:

  • Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of hydrophobic substituents often enhances antibacterial activity due to improved membrane penetration .

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential:

  • A study reported that derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by structural modifications:

  • Substituents at specific positions on the thieno-pyrimidine core can dramatically alter potency and selectivity for biological targets. For example, the introduction of halogen atoms or alkyl groups has been associated with increased activity .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited MIC values lower than standard antibiotics against resistant bacterial strains .
  • Cytotoxicity Assays : A series of synthesized derivatives were screened for cytotoxic effects on cancer cell lines. Results indicated that certain substitutions led to enhanced apoptosis rates compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

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